molecular formula C18H18N4O2 B2964263 N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1261003-40-0

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2964263
CAS RN: 1261003-40-0
M. Wt: 322.368
InChI Key: FABUAZHKWAEXTR-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to be due to its ability to interact with metal ions and form coordination complexes. These complexes can then interact with biological molecules, such as proteins and enzymes, and modulate their activity. Additionally, the compound has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, it has been shown to exhibit anti-inflammatory and analgesic activity, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is its high selectivity and sensitivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, its diverse range of biological activities makes it suitable for various applications in scientific research. However, one limitation of the compound is its relatively low water solubility, which may limit its use in some biological assays.

Future Directions

For research and development include the development of new synthetic methods, modification of the compound to improve its properties, and the development of new bioactive compounds based on the compound.

Synthesis Methods

The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with benzyl isocyanate, followed by the addition of N-methyl propargylamine and copper (I) iodide. This reaction yields the desired compound in high yield and purity. The synthetic method has been optimized and modified to improve the yield and purity of the compound, making it suitable for various applications.

Scientific Research Applications

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper (II) and iron (III), due to its high selectivity and sensitivity. Additionally, it has been used as a ligand for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Furthermore, it has been used as a building block for the synthesis of various bioactive compounds, such as anticancer agents and antimicrobial agents.

properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21(12-14-6-4-3-5-7-14)18(23)17-13-22(20-19-17)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUAZHKWAEXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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